molecular formula C11H8N2O4S B13749786 Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate CAS No. 59297-04-0

Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

Cat. No.: B13749786
CAS No.: 59297-04-0
M. Wt: 264.26 g/mol
InChI Key: LKTWGVXHYIBDGK-UHFFFAOYSA-N
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Description

Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is a chemical compound with the molecular formula C₁₁H₈N₂O₄S and a molecular weight of 264.257 g/mol . It is known for its unique structure, which includes a diazo group and a sulphonate ester. This compound is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves the reaction of 1,2-naphthoquinone-2-diazide-5-sulfonyl chloride with methanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 1,2-naphthoquinone-2-diazide-5-sulfonyl chloride

    Reagent: Methanol

    Conditions: The reaction is typically conducted at room temperature with stirring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the diazo group into an amine group.

    Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves the reactivity of the diazo group. The diazo group can undergo photolysis to generate reactive intermediates, which can then interact with various molecular targets. These interactions can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, thereby altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-diazo-1-oxo-1,2-dihydronaphthalene-5-sulphonate
  • 1-Hydroxy-5-methoxysulfonyl-naphthalene-2-diazonium-betaine
  • 6-Diazo-5-oxo-5,6-dihydro-naphthalene-1-sulphonate

Uniqueness

Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is unique due to its specific structural features, such as the presence of both a diazo group and a sulphonate ester. This combination imparts distinct reactivity and functional properties, making it valuable for various applications in scientific research and industry .

Properties

CAS No.

59297-04-0

Molecular Formula

C11H8N2O4S

Molecular Weight

264.26 g/mol

IUPAC Name

2-diazonio-5-methoxysulfonylnaphthalen-1-olate

InChI

InChI=1S/C11H8N2O4S/c1-17-18(15,16)10-4-2-3-8-7(10)5-6-9(13-12)11(8)14/h2-6H,1H3

InChI Key

LKTWGVXHYIBDGK-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N

Origin of Product

United States

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